molecular formula C18H29NO2S B454983 ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate CAS No. 438220-57-6

ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate

Cat. No.: B454983
CAS No.: 438220-57-6
M. Wt: 323.5g/mol
InChI Key: SXFRJEHYTUUCPQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique cyclotridecane ring fused with a thiophene moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate stands out due to its larger ring structure, which can influence its chemical reactivity and biological activity. This unique structure allows for more diverse interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

ethyl 15-amino-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2S/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15(14)22-17(16)19/h2-13,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFRJEHYTUUCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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